Thallic acetate

Übersicht

Beschreibung

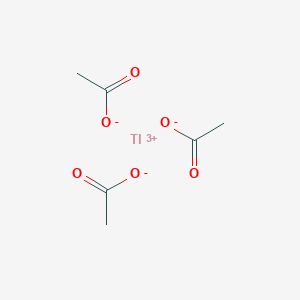

Thallic acetate, also known as thallium(III) acetate, is an organothallium compound with the chemical formula (CH₃COO)₃Tl. It is a white crystalline solid that is highly toxic and has been used in various chemical reactions and industrial applications. This compound is soluble in water and alcohol but insoluble in ether. It is known for its ability to act as a catalyst in organic synthesis and has been studied for its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Thallic acetate has several scientific research applications, including:

Chemistry: this compound is used as a catalyst in organic synthesis, particularly in the oxidation of alcohols and phenols. It is also used in the preparation of other thallium compounds.

Biology: this compound has been studied for its toxic effects on biological systems. It is used in research to understand the mechanisms of thallium toxicity and to develop methods for detoxification.

Medicine: this compound has been used in the past as a treatment for ringworm and other fungal infections. due to its high toxicity, its use in medicine has been largely discontinued.

Wirkmechanismus

Target of Action

Thallic acetate, or Thallium (III) acetate, is a chemical compound with the formula Tl(CH3COO)3 . Thallium, the primary component of this compound, is a toxic heavy metal that can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . It is known to interfere with the mechanisms of energy production, especially in glycolysis, the Krebs cycle, and oxidative phosphorylation .

Mode of Action

Thallium replaces potassium in the stabilization of ribosomes and in physiological muscle contraction . Other possible mechanisms of Thallium poisoning include cell mitosis, cell metabolic disorders, interference with DNA synthesis, and the induction of chromosomal abnormalities .

Biochemical Pathways

Thallium toxicity can cause impaired glutathione metabolism and oxidative stress . It disrupts potassium-regulated homeostasis, which may play a role in the mechanism of Thallium toxicity . Thallium can also interfere with the polyketide pathway, as demonstrated by a chemical analogy where a chalcone was converted to an isoflavone using this compound .

Pharmacokinetics

It is known that thallium compounds are tasteless, colorless, and odorless, which can influence their bioavailability .

Result of Action

Thallium-induced toxicity can result in dermatological and gastrointestinal diseases, disorders of the nervous system, and may even result in death . At the cellular level, Thallium can cause DNA damage, genetic, and epigenetic alterations . It can reduce cell viability, interfere with the cell cycle progression, induce apoptosis, inhibit DNA synthesis, and block cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. Thallium is released into the environment from both natural and anthropogenic sources . It is present at very low levels in the environment, but can be found at high concentrations, especially in industrial areas . These environmental concentrations can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Thallic acetate is extremely poisonous . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

The biochemical properties of thallic acetate are not fully understood due to limited research. It is known that this compound can interact with various biomolecules, potentially influencing biochemical reactions. For instance, this compound might interact with enzymes and proteins, altering their function and potentially influencing biochemical pathways .

Cellular Effects

This compound can have significant effects on cellular processes. It has been shown to cause systemic toxicity, affecting cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . The exact nature of these interactions and the specific cellular processes affected by this compound remain areas of active research.

Molecular Mechanism

It is known that this compound can interfere with cellular metabolism, affecting vital potassium-dependent processes and mitochondrial metabolism

Temporal Effects in Laboratory Settings

It is known that this compound can cause acute poisoning, suggesting that its effects can be immediate and severe

Dosage Effects in Animal Models

It is known that a dose of 8 mg/kg will cause acute poisoning

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its potential interactions with enzymes and proteins

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

Given its potential interactions with various biomolecules, it is likely that this compound is localized to specific compartments or organelles within the cell

Vorbereitungsmethoden

Thallic acetate can be synthesized through several methods. One common method involves the reaction of thallium(III) oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The chemical equation for this reaction is:

Tl2O3+6CH3COOH→2(CH3COO)3Tl+3H2O

Another method involves the reaction of thallium(III) hydroxide with acetic acid. This method also requires careful control of reaction conditions to obtain high-purity this compound. The chemical equation for this reaction is:

Tl(OH)3+3CH3COOH→(CH3COO)3Tl+3H2O

Industrial production of this compound often involves the use of thallium metal, which is oxidized to thallium(III) and then reacted with acetic acid. This method allows for large-scale production of the compound .

Analyse Chemischer Reaktionen

Thallic acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can act as an oxidizing agent in organic synthesis. It can oxidize alcohols to aldehydes or ketones and can also oxidize phenols to quinones.

Reduction: this compound can be reduced to thallium(I) acetate or thallium metal using reducing agents such as sodium borohydride or hydrogen gas.

Substitution: this compound can undergo substitution reactions with various nucleophiles, such as halides, to form thallium(III) halides.

Common reagents used in these reactions include acetic acid, sodium borohydride, and halide salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Thallic acetate can be compared with other thallium compounds, such as thallium(I) acetate and thallium(III) nitrate. While all these compounds contain thallium, they differ in their chemical properties and applications:

Thallium(I) acetate: This compound is less oxidizing than this compound and is used in different types of chemical reactions. It is also highly toxic and has similar applications in organic synthesis.

Thallium(III) nitrate: This compound is a strong oxidizing agent and is used in various oxidation reactions. It is also used in the preparation of other thallium compounds.

This compound is unique in its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its high toxicity and specific chemical properties make it a valuable compound in scientific research and industrial applications .

Eigenschaften

IUPAC Name |

thallium(3+);triacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRYUGQTFYZGD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

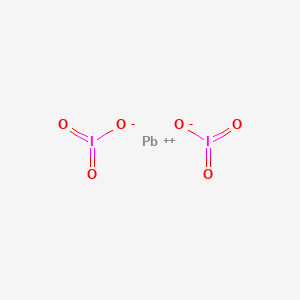

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-68-8 (Parent) | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890561 | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

563-68-8, 2570-63-0, 15843-14-8 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thallium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium (III) acetate sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIUM TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9A6MS8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Thallic Acetate in organic chemistry?

A: this compound is primarily utilized as a strong oxidizing agent in organic synthesis. [] It exhibits versatility in facilitating various oxidative transformations, including the oxidation of alkenes and alkynes, the cleavage of cyclopropane rings, and oxidative rearrangements. []

Q2: Can this compound be used to functionalize aromatic compounds?

A: Yes, this compound reacts with aromatic compounds in acetic acid containing perchloric acid to produce arylthis compound perchlorate monohydrates (Ar-Tl(OAc)(ClO4)·H2O). [] This reaction follows an electrophilic aromatic substitution mechanism, with the reactivity order and isomer distribution reflecting those observed in typical electrophilic substitutions. []

Q3: Are there limitations to using this compound with aromatic compounds?

A: Yes, the formation of arylthallic compounds is not observed when using other Thallic salts such as Thallic nitrate, sulfate, or chloride. [] This highlights the importance of the acetate anion in the reaction mechanism.

Q4: How does this compound react with cyclopropane rings?

A: this compound effectively cleaves cyclopropane rings in organic molecules. [, , ] A notable example is its reaction with methyl ent-trachyloban-19-oate, leading to the formation of various ent-atisane derivatives. [] This reaction pathway offers a valuable synthetic route to access these and related compounds. []

Q5: Is the cleavage of cyclopropanes by this compound selective?

A: The reaction can lead to multiple products. For instance, reacting methyl ent-trachyloban-19-oate with this compound generates four major products, with the minor products including ent-atisane derivatives. [] Further investigation revealed seven additional minor products. [] The formation of these products suggests that while effective, the reaction may not be entirely regiospecific, and the product distribution depends on the specific substrate and reaction conditions. []

Q6: What is the proposed mechanism for the oxidative cleavage of cyclopropanes by this compound?

A: Research suggests that the oxidative cleavage of cyclopropanes by this compound is initiated by the scission of a specific carbon-carbon bond within the cyclopropane ring. [] In the case of methyl ent-trachyloban-19-oate, the mechanism likely involves the initial cleavage of the C13—C16 bond. []

Q7: Are there any safety concerns associated with this compound?

A: Yes, this compound is extremely poisonous. [] It should always be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Q8: What is the long-term stability of this compound?

A: this compound remains stable for extended periods when stored properly. [] It should be kept in a tightly sealed container, shielded from light, and placed in a desiccator to prevent degradation due to moisture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.